molecular formula C17H18O2 B6378378 2-Formyl-6-(4-t-butylphenyl)phenol, 95% CAS No. 713511-86-5

2-Formyl-6-(4-t-butylphenyl)phenol, 95%

Cat. No. B6378378
CAS RN: 713511-86-5
M. Wt: 254.32 g/mol
InChI Key: CNKPXAMISCMWGW-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is used in a variety of experiments, such as those related to organic synthesis and biochemical analysis. This compound has several advantages, such as its low toxicity, high stability, and low cost.

Scientific Research Applications

2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has a variety of scientific research applications. It is used in organic synthesis to prepare a range of compounds, such as heterocycles and polymers. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound is used in biochemical analysis, such as for the determination of enzyme activities and for monitoring metabolic pathways.

Mechanism of Action

2-Formyl-6-(4-t-butylphenyl)phenol, 95%, acts as a reagent in a variety of reactions. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical analysis, it acts as a substrate for enzymes, which catalyze its transformation into other compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is relatively non-toxic and has low acute toxicity. It has been shown to have no adverse effects on the liver, kidney, or other organs in animal studies. However, it has been shown to cause skin irritation in some individuals, so appropriate protective measures should be taken when handling this compound.

Advantages and Limitations for Lab Experiments

2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low cost, and is readily available. Furthermore, it is highly stable and has a long shelf life. However, it is not soluble in water, so it must be used in organic solvents.

Future Directions

The future of 2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is promising. It has potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as in the development of new analytical techniques. In addition, further research is needed to better understand its biochemical and physiological effects. Finally, new methods of synthesis and purification need to be developed to make this compound more readily available and cost-effective.

Synthesis Methods

2-Formyl-6-(4-t-butylphenyl)phenol, 95%, can be synthesized from 4-t-butylphenol and formaldehyde. The reaction is carried out in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide, at room temperature. The reaction is typically complete in 1-2 hours and yields 95% pure 2-Formyl-6-(4-t-butylphenyl)phenol.

properties

IUPAC Name

3-(4-tert-butylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-18)16(15)19/h4-11,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKPXAMISCMWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685219
Record name 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-6-(4-T-butylphenyl)phenol

CAS RN

713511-86-5
Record name 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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